Adenosine-2'-5'-diphosphate
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Overview
Description
Adenosine-2’-5’-Diphosphate is a purine ribonucleoside 2’,5’-bisphosphate. It is a derivative of adenosine, where the ribose sugar is phosphorylated at the 2’ and 5’ positions. This compound plays a significant role in various biochemical processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-2’-5’-Diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of adenosine monophosphate using specific kinases. Another approach is the chemical synthesis, where adenosine is reacted with phosphorylating agents under controlled conditions to achieve the desired diphosphate product .
Industrial Production Methods: In industrial settings, the production of Adenosine-2’-5’-Diphosphate often involves large-scale enzymatic processes due to their specificity and efficiency. These processes typically use immobilized enzymes to catalyze the phosphorylation reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Adenosine-2’-5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine triphosphate.
Reduction: It can be reduced back to adenosine monophosphate.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Adenosine triphosphate.
Reduction: Adenosine monophosphate.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Adenosine-2’-5’-Diphosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in studying cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in modulating platelet aggregation and other physiological processes.
Industry: Used in the purification of NADP-dependent enzymes through affinity chromatography
Mechanism of Action
Adenosine-2’-5’-Diphosphate acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. It prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase . This mechanism is crucial in its role in modulating platelet function and other cellular processes.
Comparison with Similar Compounds
Adenosine Monophosphate (AMP): Contains one phosphate group and is involved in energy transfer.
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Adenosine Diphosphate (ADP): Contains two phosphate groups and is interconvertible with ATP and AMP.
Uniqueness: Adenosine-2’-5’-Diphosphate is unique due to its specific phosphorylation at the 2’ and 5’ positions, which imparts distinct biochemical properties. Unlike other adenosine phosphates, it acts as a specific antagonist for certain receptors and ion channels, making it valuable in research and therapeutic applications .
Properties
CAS No. |
3805-37-6 |
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Molecular Formula |
C10H15N5O10P2 |
Molecular Weight |
427.20 g/mol |
IUPAC Name |
[(2R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6?,7?,10-/m1/s1 |
InChI Key |
AEOBEOJCBAYXBA-DGPXGRDGSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |
Synonyms |
2',5'-ADP 2'-phospho-AMP 2'-phosphoadenosine 5'-phosphate adenosine 2',5'-bisphosphate adenosine 2',5'-diphosphate Ado(2',5')P2 |
Origin of Product |
United States |
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